1-(3,4-difluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(3,4-difluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride is a synthetic compound that belongs to the class of phenylpyrrolidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the phenylpyrrolidine core: This can be achieved through a nucleophilic substitution reaction where a pyrrolidine ring is introduced to a difluorobenzene derivative.
Amine functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a central nervous system agent.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride would depend on its specific interactions with molecular targets. It might act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure with chlorine atoms instead of fluorine.
1-(3,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Methoxy groups instead of fluorine.
1-(3,4-difluorophenyl)-2-(morpholin-1-yl)ethan-1-amine: Morpholine ring instead of pyrrolidine.
Uniqueness
The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s electronic properties, potentially enhancing its binding affinity to certain biological targets. This makes 1-(3,4-difluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride unique compared to its analogs.
Properties
CAS No. |
2639441-15-7 |
---|---|
Molecular Formula |
C12H18Cl2F2N2 |
Molecular Weight |
299.2 |
Purity |
95 |
Origin of Product |
United States |
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